3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one
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Overview
Description
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is a compound that belongs to the class of organophosphorus pesticides. It is known for its broad-spectrum insecticidal properties and is used in various agricultural applications to control pests. The compound consists of an O,O-dimethylthiophospho moiety and a thiadiazole moiety linked by a phosphorus-sulfur bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one typically involves the reaction of dimethyl phosphorochloridothioate with 5-methylsulfanyl-1,3,4-thiadiazol-2-thiol. The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioate groups.
Biology: Studied for its interactions with enzymes such as acetylcholine esterase.
Medicine: Investigated for its potential use in developing new insecticidal drugs.
Industry: Applied in the formulation of pesticides for agricultural use.
Mechanism of Action
The compound exerts its insecticidal effects by inhibiting acetylcholine esterase (AChE), an enzyme crucial for nerve function in insects. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Methidathion: Another organophosphorus pesticide with similar insecticidal properties.
Parathion: A widely used organophosphorus pesticide with a similar mechanism of action.
Malathion: An organophosphorus pesticide used in both agricultural and medical applications.
Uniqueness
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is unique due to its specific structural features, such as the presence of both dimethoxyphosphinothioyl and thiadiazole moieties. These structural elements contribute to its high potency and selectivity as an insecticide .
Properties
CAS No. |
13432-51-4 |
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Molecular Formula |
C6H11N2O3PS4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C6H11N2O3PS4/c1-10-12(13,11-2)15-4-8-6(9)16-5(7-8)14-3/h4H2,1-3H3 |
InChI Key |
HBFLAVVNCUSOIV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)SC(=N1)SC |
Origin of Product |
United States |
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